molecular formula C15H27O7P B15231228 Triethyl 3,3',3''-phosphoryltripropanoate

Triethyl 3,3',3''-phosphoryltripropanoate

Cat. No.: B15231228
M. Wt: 350.34 g/mol
InChI Key: GQTBHFFFHUHBNJ-UHFFFAOYSA-N
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Description

Triethyl 3,3’,3’'-phosphoryltripropanoate is an organic compound with the molecular formula C15H27O7P and a molecular weight of 350.34 g/mol . This compound is characterized by the presence of three ethyl groups attached to a phosphoryl group, which is further connected to three propanoate groups. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl 3,3’,3’'-phosphoryltripropanoate typically involves the reaction of ethyl propanoate with phosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of Triethyl 3,3’,3’'-phosphoryltripropanoate involves large-scale reactions using automated reactors. The process includes the continuous addition of reactants, precise temperature control, and efficient separation techniques to isolate the product. Quality control measures such as NMR, HPLC, and GC are employed to ensure the purity and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

Triethyl 3,3’,3’'-phosphoryltripropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphines, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Triethyl 3,3’,3’'-phosphoryltripropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Triethyl 3,3’,3’'-phosphoryltripropanoate involves its interaction with molecular targets such as enzymes and proteins. The phosphoryl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triethyl 3,3’,3’'-phosphoryltripropanoate is unique due to its multiple propanoate groups, which provide additional sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C15H27O7P

Molecular Weight

350.34 g/mol

IUPAC Name

ethyl 3-bis(3-ethoxy-3-oxopropyl)phosphorylpropanoate

InChI

InChI=1S/C15H27O7P/c1-4-20-13(16)7-10-23(19,11-8-14(17)21-5-2)12-9-15(18)22-6-3/h4-12H2,1-3H3

InChI Key

GQTBHFFFHUHBNJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCP(=O)(CCC(=O)OCC)CCC(=O)OCC

Origin of Product

United States

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